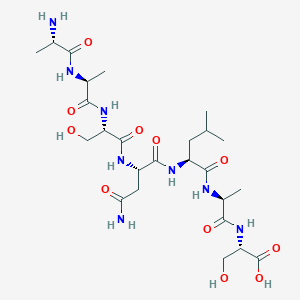![molecular formula C11H16O2 B14221173 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 827624-40-8](/img/structure/B14221173.png)
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound with the molecular formula C10H16O2 It is a derivative of norbornane, characterized by the presence of a carboxylic acid group and a methylene group at specific positions on the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with norbornane derivatives, such as 7,7-dimethylbicyclo[2.2.1]heptane.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The methylene group can participate in electrophilic or nucleophilic reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent compound, lacking the methylene and carboxylic acid groups.
7,7-Dimethylbicyclo[2.2.1]heptane: A similar compound without the methylene and carboxylic acid groups.
2-Methylenenorbornane: A compound with a methylene group but lacking the carboxylic acid group.
Uniqueness
7,7-Dimethyl-2-methylidenebicyclo[22
Properties
CAS No. |
827624-40-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c1-7-6-8-4-5-11(7,9(12)13)10(8,2)3/h8H,1,4-6H2,2-3H3,(H,12,13) |
InChI Key |
JNNNANWXLANXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=C)C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


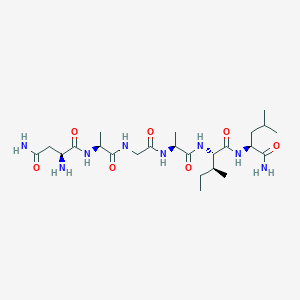
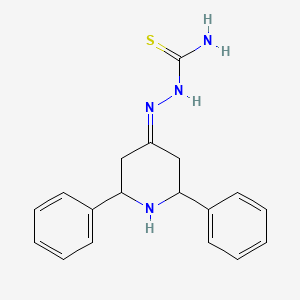
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

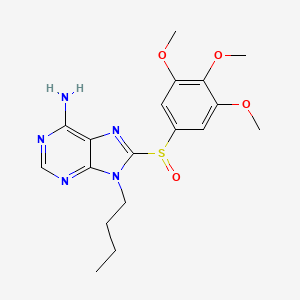
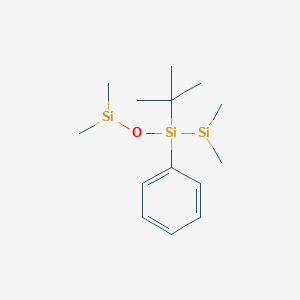

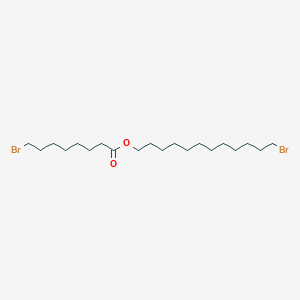

![6-Ethyl-3-{[(pyridin-4-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14221167.png)
